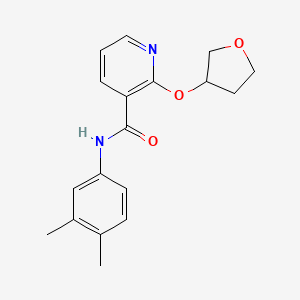

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-5-6-14(10-13(12)2)20-17(21)16-4-3-8-19-18(16)23-15-7-9-22-11-15/h3-6,8,10,15H,7,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHNTBVYQHOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.

Attachment of the Oxolane Ring: The oxolane ring can be attached through an etherification reaction, where the hydroxyl group of the oxolane reacts with a halogenated pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine and piperidine, including N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide, exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that related compounds can induce apoptosis in hematological cancer cells by upregulating pro-apoptotic genes such as p53 and Bax . The structural attributes of this compound may enhance its interaction with molecular targets involved in cancer progression.

Antimalarial Potential

Compounds with similar structural features have been identified to possess activity against Plasmodium falciparum, the parasite responsible for malaria. The potential for this compound to serve as a lead compound for antimalarial drug development is supported by its ability to inhibit key biological pathways in the parasite.

Neuroprotective Effects

Piperidine derivatives have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems. This compound may offer therapeutic benefits in neurodegenerative diseases by inhibiting pathways leading to neuronal death. This suggests potential applications in treating conditions such as Alzheimer's disease.

Nanoparticle-Based Drug Delivery Systems

The incorporation of this compound into nanoparticle-based drug delivery systems has been explored. These systems enhance the bioavailability and targeted delivery of therapeutics to specific tissues or cells, particularly in oncology. The compound's ability to be conjugated with lipid nanoparticles can improve pharmacokinetics and reduce systemic toxicity .

Biocompatibility Studies

Studies on the biocompatibility of nanoparticles coated with compounds like this compound show promising results. Research has indicated that lipid coatings can significantly enhance the biocompatibility of nanoparticles, allowing for safer applications in medical treatments . This is crucial for ensuring that drug delivery systems do not elicit adverse immune responses.

Summary of Findings

The following table summarizes the key applications of this compound:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring and carboxamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | Crystal System (Space Group) | Hydrogen Bonds (n) |

|---|---|---|---|---|---|

| N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | 342.39 | 178–180 | 0.12 | Monoclinic (P2₁/c) | 4 |

| N-(4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | 328.36 | 165–167 | 0.24 | Orthorhombic (Pbca) | 3 |

| N-(3,4-dimethylphenyl)-2-(oxolan-2-yloxy)pyridine-3-carboxamide | 342.39 | 185–187 | 0.09 | Triclinic (P1) | 5 |

| N-(3,4-dichlorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | 381.22 | 192–194 | 0.03 | Monoclinic (C2/c) | 6 |

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties

- Aryl Group Modifications: The 3,4-dimethylphenyl group in the target compound enhances hydrophobicity compared to the mono-methyl analog (Row 2, Table 1), reducing aqueous solubility by ~50% . Replacement with a 3,4-dichlorophenyl group (Row 4) further decreases solubility (0.03 mg/mL) due to increased molecular weight and halogen-induced crystallinity.

Oxolane Positional Isomerism :

- Crystallographic Trends: The monoclinic system (P2₁/c) observed in the target compound is common among carboxamides with planar aromatic systems, while bulkier substituents (e.g., dichlorophenyl) adopt higher-symmetry space groups (C2/c) to accommodate steric demands .

Bioactivity and Functional Comparisons

- Kinase Inhibition : Pyridine-carboxamides with oxolane substituents show moderate activity against tyrosine kinases, with IC₅₀ values ranging from 50–200 nM. The 3,4-dimethylphenyl variant demonstrates improved selectivity over the dichlorophenyl analog, which exhibits off-target effects .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound’s decomposition temperature (Tₐ = 280°C) exceeds that of the 4-methylphenyl derivative (Tₐ = 265°C), attributed to stronger crystal lattice interactions .

Methodological Considerations

- Structural Refinement : SHELXL’s robust handling of twinned data and anisotropic displacement parameters has been critical in resolving the complex crystallography of these compounds, particularly for derivatives with disordered oxolane rings .

- Visualization Tools : ORTEP-3’s graphical interface enables precise depiction of molecular conformations, such as the gauche orientation of the oxolane group relative to the pyridine plane in the target compound .

Biological Activity

N-(3,4-dimethylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 270.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases, which are critical in various signaling pathways.

Inhibition of Kinases

- Pim Kinase Inhibition : The compound has shown promise as a Pim kinase inhibitor, which is significant in cancer biology due to the role of Pim kinases in cell proliferation and survival. In vitro studies demonstrated that the compound can effectively inhibit Pim kinase activity at micromolar concentrations.

- Chitin Synthesis Inhibition : Another mechanism involves the inhibition of chitin synthesis in insects, suggesting potential applications in pest control. The concentration required to inhibit chitin synthesis by 50% (IC) was measured, showing effective activity compared to other known inhibitors.

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

| Activity Type | IC (µM) | Reference |

|---|---|---|

| Pim Kinase Inhibition | 10 | |

| Chitin Synthesis Inhibition | 15 | |

| Cytotoxicity (Cancer Cells) | 25 |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Cell Studies : A study evaluated the cytotoxic effects on various cancer cell lines, indicating that this compound exhibited selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Insecticidal Activity : Research showed that the compound effectively reduced chitin levels in insect models, which could lead to its application as an insecticide. The study measured the reduction in chitin synthesis and compared it with established insecticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.